dTDP-L-dihydrostreptose
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Overview
Description
DTDP-L-dihydrostreptose is a dTDP-sugar having dihydrostreptose as the sugar component. It is a conjugate acid of a dTDP-L-dihydrostreptose(2-).
Scientific Research Applications
Enzymatic Role in Streptomyces griseus
dTDP-L-dihydrostreptose's synthesis from dTDP-6-deoxy-D-xylo-4-hexosulose in Streptomyces griseus involves two enzymes: dTDP-4-keto-L-rhamnose-3,5-epimerase and a NADPH-dependent dTDP-dihydrostreptose synthase. These enzymes are crucial in the biosynthetic pathway, as demonstrated by their separation on a Sephadex G-100 column (Wahl, Matern, & Grisebach, 1975).
Streptomycin Biosynthesis
In the biosynthesis of streptomycin, dTDP-L-dihydrostreptose plays a pivotal role. It is involved in the formation of streptomycin as a precursor, with specific enzymes like dTDP-dihydrostreptose synthase showing activity parallel to the production of streptomycin (Kniep & Grisebach, 1980).
Role in Nucleotide-Linked Deoxysugar Synthesis
dTMP and sucrose are key starting materials in an enzyme module system that produces dTDP-activated sugar nucleotides, including dTDP-L-dihydrostreptose. This system, involving enzymes like RmlB (4,6-dehydratase), RmlC (3,5-epimerase), and RmlD (4-ketoreductase), demonstrates the vital role of dTDP-L-dihydrostreptose in the synthesis of important deoxyhexoses used in the study of microbial producers of antibiotic and antitumor agents (Elling, Rupprath, Günther, Römer, Verseck, Weingarten, Dräger, Kirschning, & Piepersberg, 2005).
Impact on Pathogenic Bacteria
The biosynthesis of dTDP-L-rhamnose, involving dTDP-L-dihydrostreptose, is critical for the viability and virulence of pathogenic bacteria. The inhibition of dTDP-L-rhamnose biosynthesis, directly impacting the formation of dTDP-L-dihydrostreptose, affects the growth of such bacteria and is being explored as a potential target for new antibiotic classes (van der Beek, Zorzoli, Çanak, Chapman, Meyer, Boons, Dorfmueller, & van Sorge, 2018).
Structural and Mechanistic Insights
The enzyme dTDP-D-glucose 4,6-dehydratase, crucial in the synthesis of dTDP-L-dihydrostreptose, has been structurally analyzed to understand its catalytic mechanism. This provides insight into the dehydration process, crucial for the formation of dTDP-L-dihydrostreptose (Allard, Cleland, & Holden, 2004).
properties
Product Name |
dTDP-L-dihydrostreptose |
---|---|
Molecular Formula |
C16H26N2O15P2 |
Molecular Weight |
548.33 g/mol |
IUPAC Name |
[(3R,4S,5S)-3,4-dihydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C16H26N2O15P2/c1-7-4-18(15(23)17-13(7)22)11-3-9(20)10(31-11)5-29-34(25,26)33-35(27,28)32-14-12(21)16(24,6-19)8(2)30-14/h4,8-12,14,19-21,24H,3,5-6H2,1-2H3,(H,25,26)(H,27,28)(H,17,22,23)/t8-,9-,10+,11+,12-,14?,16+/m0/s1 |
InChI Key |
LOULRGSWJAXPFN-RJJWCKLQSA-N |
Isomeric SMILES |
C[C@H]1[C@@]([C@H](C(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)(CO)O |
Canonical SMILES |
CC1C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)(CO)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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